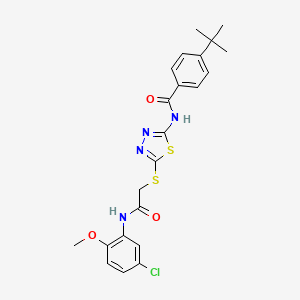

N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with two oxygen atoms (at the 2 and 4 positions), making it a 2,4-dioxopyrimidine. The 5 position of the pyrimidine ring is substituted with a sulfonamide group. The nitrogen of the sulfonamide group is further substituted with a 5-chloro-2-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 2,4-dioxopyrimidine ring, the sulfonamide group, and the 5-chloro-2-methylphenyl group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the dioxo groups might be susceptible to reduction reactions, and the sulfonamide group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the aromatic 5-chloro-2-methylphenyl group could affect its solubility, while the dioxopyrimidine ring could influence its stability and reactivity .科学的研究の応用

- Researchers have explored the antimicrobial potential of this compound. Specifically, a related derivative, 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidine , exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans .

- The compound 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide was synthesized with a yield of 86% and a melting point above 300°C .

Antimicrobial Activity

Chemical Properties and Synthesis

Other Derivatives

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonamide with ethyl acetoacetate to form 5-chloro-2-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with urea to form N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide.", "Starting Materials": [ "5-chloro-2-methylbenzenesulfonamide", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: 5-chloro-2-methylbenzenesulfonamide is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 5-chloro-2-methyl-3-oxobutanoic acid ethyl ester.", "Step 2: The intermediate 5-chloro-2-methyl-3-oxobutanoic acid ethyl ester is then reacted with urea in the presence of a catalyst such as ammonium acetate to form N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide.", "Step 3: The product is then purified by recrystallization from a suitable solvent such as ethanol." ] } | |

CAS番号 |

887461-84-9 |

製品名 |

N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

分子式 |

C11H10ClN3O4S |

分子量 |

315.73 |

IUPAC名 |

N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C11H10ClN3O4S/c1-6-2-3-7(12)4-8(6)15-20(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17) |

InChIキー |

WRDFHBPWCKPBOG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CNC(=O)NC2=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2813401.png)

![1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2813403.png)

![Tert-butyl 3-[(but-2-ynoylamino)methyl]-4,4-difluoropiperidine-1-carboxylate](/img/structure/B2813406.png)

![N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2813407.png)

![3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2813410.png)

![3-(4-chlorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2813412.png)

![Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2813413.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide](/img/structure/B2813414.png)

![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2813421.png)